2-methyl-2,3-dihydro-1H-indole-4-carbonitrile
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Overview
Description
Indoles are a significant heterocyclic system in natural products and drugs . They play a main role in cell biology and have attracted increasing attention in recent years due to their various biologically vital properties . Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Synthesis Analysis
Various methods have been reported for the synthesis of indoles, for example modern versions of classical synthesis methods such as: Bartoli indole synthesis, Hemetsberger indole synthesis, Bischler indole synthesis, Julia indole synthesis, Larock indole synthesis, Nenitzescu indole synthesis, Madelung indole synthesis, etc .Molecular Structure Analysis
Indole is also known as benzopyrrole which contains benzenoid nucleus and has 10 π-electrons (two from lone pair on nitrogen and double bonds provide eight electrons) which makes them aromatic in nature . Similar to the benzene ring, electrophilic substitution occurs readily on indole due to excessive π-electrons delocalization .Chemical Reactions Analysis
Indole derivatives are important types of molecules and natural products and play a main role in cell biology . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .Physical and Chemical Properties Analysis
Indole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Scientific Research Applications
Nucleophilic Reactivities of Indoles
Indoles, including compounds similar to 2-methyl-2,3-dihydro-1H-indole-4-carbonitrile, demonstrate significant nucleophilic reactivity. Studies have investigated the kinetics of coupling reactions involving various indole structures, revealing insights into their nucleophilic parameters. For example, the presence of a 2-methyl group in indoles can cause steric hindrance, affecting the approach of electrophilic species to the indole structure. This understanding is crucial for designing reactions involving indole derivatives in synthetic organic chemistry (Lakhdar et al., 2006).
Synthesis of Indole Derivatives
Various synthetic strategies have been developed for indole derivatives, including this compound. One approach involves the Nenitzescu synthesis, which provides a practical and convergent synthesis starting from specific phenols and acetoacetate derivatives. This method includes several steps, such as telescoped procedures and palladium-catalyzed cyanation, showcasing the compound's utility as an intermediate in the synthesis of bioactive molecules (Boros et al., 2011).
Catalytic Reactions and Domino Protocols
Research has explored DBU-catalyzed reactions and one-pot domino protocols involving indole carbonitriles. These studies include the synthesis of 1-alkoxypyrazino[1,2-a]indoles and penta-substituted 4H-pyrans, demonstrating the versatility of indole derivatives in constructing complex heterocyclic frameworks. Such reactions offer significant advantages, including simplicity, excellent yields, and the potential for developing novel compounds with various applications (Festa et al., 2018) (Sivakumar et al., 2013).
Structural Analysis and X-ray Studies
The structural analysis of related indole derivatives provides insight into their molecular conformations and interactions. X-ray crystallography studies have detailed the spatial arrangements of molecules, hydrogen bonding patterns, and the impact of substitutions on the indole framework. This information is critical for understanding the reactivity and potential applications of these compounds in further synthetic endeavors (Ge et al., 2011).
Mechanism of Action
Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .
Future Directions
Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . Owing to the importance of this significant ring system, the investigation of novel methods of synthesis have attracted the attention of the chemical community .
Properties
IUPAC Name |
2-methyl-2,3-dihydro-1H-indole-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2/c1-7-5-9-8(6-11)3-2-4-10(9)12-7/h2-4,7,12H,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSVLJLNHSMODQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(C=CC=C2N1)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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